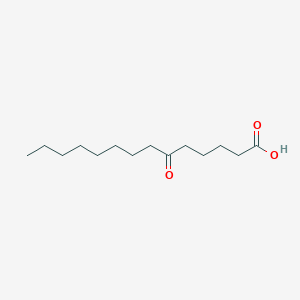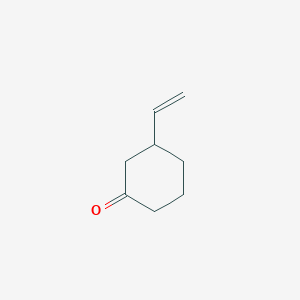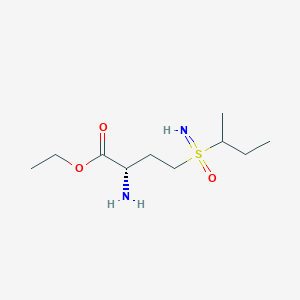
6-Oxotetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxotetradecanoic acid, also known as 6-oxoheptanoic acid or 6-oxohexanoic acid, is a ketone derivative of tetradecanoic acid. It is a white crystalline solid with a molecular weight of 214.31 g/mol and a melting point of 45-49°C. 6-Oxotetradecanoic acid has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Chemical Synthesis and Modification
6-Oxotetradecanoic acid and its derivatives have been a subject of interest in chemical synthesis. Researchers have developed methods for preparing optically pure hydroxytetradecanoic acids, pivotal in various chemical reactions and potentially in pharmaceutical synthesis. For instance, the enantioface-differentiating hydrogenation of methyl 3-oxotetradecanoate has been performed to yield methyl (R)-3-hydroxytetradecanoate with significant enantiomeric excess, indicating its potential in asymmetric synthesis and further chemical applications (Tai et al., 1980).
Isotope-Labeled Compound Synthesis
The synthesis of isotope-labeled tetradecanoic acids, including 6-oxotetradecanoic acid, has been explored, showing the capability to enrich specific carbon atoms with 13C. This process is crucial in metabolic studies and medical diagnostics, where labeled compounds are used to trace metabolic pathways or diagnose diseases. The synthesized labeled fatty acids have been utilized to prepare corresponding diacyl phosphatidylcholines, aiding in studying biological systems and disease mechanisms (Sparrow et al., 1983).
Radiochemistry and Imaging
In the field of radiochemistry, derivatives of 6-oxotetradecanoic acid have been synthesized and evaluated for their potential in medical imaging, particularly for assessing fatty acid metabolism in myocardium. Compounds like 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid have been developed, showing promise in myocardial imaging due to their favorable tissue distribution and metabolic characteristics, which could be critical in diagnosing and understanding heart diseases (Lee et al., 2008).
Biosynthesis and Metabolic Studies
Studies on monohydroxy tetradecanoic acid isomers, which include derivatives of 6-oxotetradecanoic acid, have revealed their roles as novel urease and elastase inhibitors and antioxidants. These compounds exhibit varying biological activities based on the position of the hydroxy group, indicating their potential in agriculture, pharmacy, and cosmetic industries. The research suggests that these fatty acids can contribute significantly to developing new products with anti-inflammatory, antimicrobial, and antioxidant properties (Sokmen et al., 2014).
properties
CAS RN |
1619-89-2 |
|---|---|
Product Name |
6-Oxotetradecanoic acid |
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
6-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
FCMLVMXRWKFUTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
melting_point |
70-71°C |
Other CAS RN |
1619-89-2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)




![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)





